N,N-diethyl[1]benzofuro[3,2-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C14H15N3O |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
N,N-diethyl-[1]benzofuro[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H15N3O/c1-3-17(4-2)14-13-12(15-9-16-14)10-7-5-6-8-11(10)18-13/h5-9H,3-4H2,1-2H3 |
InChI Key |
MCUUAHRKWLAAOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1OC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[3,2-d]pyrimidine derivatives, including N-1benzofuro[3,2-d]pyrimidin-4-yl-N,N-diethylamine, typically involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50°C to give carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired compounds in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for N-1benzofuro[3,2-d]pyrimidin-4-yl-N,N-diethylamine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-1benzofuro[3,2-d]pyrimidin-4-yl-N,N-diethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-1benzofuro[3,2-d]pyrimidin-4-yl-N,N-diethylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which N-1benzofuro[3,2-d]pyrimidin-4-yl-N,N-diethylamine exerts its effects involves the inhibition of protein kinases. Protein kinases are enzymes that transfer phosphate groups from ATP to specific amino acids in protein substrates, playing a critical role in cellular signaling processes such as cell growth, differentiation, and metabolism . By inhibiting these enzymes, the compound can disrupt cancer cell proliferation and induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
N-1benzofuro[3,2-d]pyrimidin-4-yl-N,N-diethylamine stands out due to its unique benzofuro[3,2-d]pyrimidine core, which provides a distinct set of biological activities and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
